5-Ethylfuran-2-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

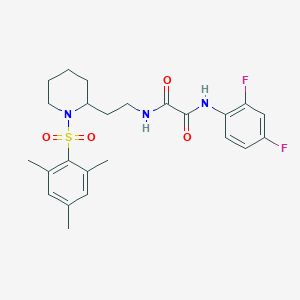

5-Ethylfuran-2-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClO3S and a molecular weight of 194.64 . It is used in research .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 5-Ethylfuran-2-sulfonyl chloride, has been explored in various studies . One method involves the direct fluorosulfonylation with fluorosulfonyl radicals, which has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another approach involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .Molecular Structure Analysis

The molecular structure of 5-Ethylfuran-2-sulfonyl chloride consists of six carbon atoms, seven hydrogen atoms, one chlorine atom, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Ethylfuran-2-sulfonyl chloride are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Biofuel Production

A study by Antunes et al. (2014) highlights the use of sulfonated graphene oxide as a catalyst for the conversion of 5-(hydroxymethyl)-2-furfural into biofuels, emphasizing the potential of 5-Ethylfuran-2-sulfonyl chloride derivatives in renewable energy sources. The catalyst showed superior performance compared to other acid catalysts, demonstrating the significance of such compounds in biofuel production (Antunes et al., 2014).

Chemical Synthesis and Catalysis

Sakamoto et al. (2006) described the synthesis and utilization of 2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride as a versatile sulfonating agent for amines, showcasing the reactivity and utility of sulfonated furan derivatives in chemical synthesis. This study presents the compound as a new sulfonating agent that could easily sulfonate primary and secondary amines with excellent yields, highlighting its potential in facilitating various chemical transformations (Sakamoto et al., 2006).

Ionic Liquid Synthesis

Piralghar et al. (2020) investigated the synthesis and characterization of Brönsted acidic ionic liquid based on ethylamine, showing the application of sulfonated furan compounds in creating new materials for chemical synthesis. The study highlights the efficient catalysis for the synthesis of various xanthene derivatives under solvent-free conditions, pointing out the role of such compounds in developing greener chemical processes (Piralghar et al., 2020).

Fluorescent Sensor Development

Qureshi et al. (2019) explored the synthesis of fluorescent di-dansyl substituted ethoxy compound, demonstrating the use of sulfonated furan derivatives in developing sensors for metal ion detection. This research shows the potential of sulfonated furan compounds in creating selective sensors for antimony and thallium metals, underscoring their utility in environmental monitoring and safety applications (Qureshi et al., 2019).

Polymer and Membrane Technology

Ghassemi and McGrath (2004) synthesized high molecular weight poly(2,5-benzophenone) derivatives, including sulfonated poly(p-phenylene) derivatives for proton exchange membranes, indicating the relevance of sulfonated furan compounds in advanced material science. The sulfonation process introduced sulfonic acid moieties, enhancing the polymers' ion exchange capacities and proton conductivities, essential for fuel cell technologies (Ghassemi & McGrath, 2004).

Safety and Hazards

Zukünftige Richtungen

Future directions in the field of sulfonyl chlorides, such as 5-Ethylfuran-2-sulfonyl chloride, include exploring new methods for their synthesis . For instance, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a promising approach for producing sulfonyl fluorides . Additionally, the synthesis of sulfones from sustainable biomass or biomass-derived platform chemicals is an essential strategy for reducing dependency on fossil fuels .

Eigenschaften

IUPAC Name |

5-ethylfuran-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO3S/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZOQBZEXWPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(O1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethylfuran-2-sulfonyl chloride | |

CAS RN |

1307816-79-0 |

Source

|

| Record name | 5-ethylfuran-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-5-(pyridin-3-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2771130.png)

![3-(benzenesulfonyl)-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2771131.png)

![3-(3-Methoxyphenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2771133.png)

![2-chloro-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2771135.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2771137.png)

![7-(4-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2771140.png)

![6-(3-Chloro-4-methoxybenzenesulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2771141.png)

![7-Oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2771142.png)

![(3As,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one;hydrochloride](/img/structure/B2771145.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dinitrobenzamide](/img/structure/B2771147.png)

![N-(4-Tert-butyl-1-cyanocyclohexyl)-2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetamide](/img/structure/B2771150.png)